molecular formula C11H22N2O3 B2755750 rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate CAS No. 2165749-18-6

rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate

Cat. No.: B2755750
CAS No.: 2165749-18-6
M. Wt: 230.308
InChI Key: MHDNBYFVKCAJOW-DTWKUNHWSA-N
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Description

rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate: is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.31 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran or dichloromethane .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the piperidine ring provides structural stability. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

  • rac-tert-butyl N-[(3R,4R)-3-(hydroxymethyl)piperidin-4-yl]carbamate
  • rac-tert-butyl N-[(3R,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate

Comparison: rac-tert-butyl N-[(3R,4S)-4-(hydroxymethyl)piperidin-3-yl]carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research applications .

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-(hydroxymethyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-9-6-12-5-4-8(9)7-14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDNBYFVKCAJOW-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNCC[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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